[(5-Bromo-2-methoxyphenyl)sulfonyl](4-fluorophenyl)amine
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Overview
Description
(5-Bromo-2-methoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a brominated methoxyphenyl ring and a fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)sulfonylamine typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the methoxyphenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)sulfonylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenyl)sulfonylamine is not well-documented. sulfonamide compounds generally exert their effects by inhibiting enzymes or interacting with specific proteins. The brominated and fluorinated aromatic rings may enhance the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine: This compound features a morpholine ring instead of a fluorophenyl ring.
5-Bromo-2-methoxybenzenesulfonyl chloride: This is a precursor used in the synthesis of (5-Bromo-2-methoxyphenyl)sulfonylamine
Uniqueness
(5-Bromo-2-methoxyphenyl)sulfonylamine is unique due to the presence of both brominated and fluorinated aromatic rings, which can enhance its chemical reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11BrFNO3S |
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Molecular Weight |
360.20 g/mol |
IUPAC Name |
5-bromo-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H11BrFNO3S/c1-19-12-7-2-9(14)8-13(12)20(17,18)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3 |
InChI Key |
HWUJZLWYVQKMTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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